molecular formula C9H6FNO3 B6285512 2-cyano-6-fluoro-3-methoxybenzoic acid CAS No. 1427408-14-7

2-cyano-6-fluoro-3-methoxybenzoic acid

Cat. No.: B6285512
CAS No.: 1427408-14-7
M. Wt: 195.1
InChI Key:
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Description

2-cyano-6-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C9H6FNO3 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-6-fluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-3-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization and subsequent cyanation to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-6-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-cyano-6-fluoro-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-6-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-fluoro-6-methoxybenzoic acid: A positional isomer with similar functional groups but different spatial arrangement.

    2-cyano-4-fluoro-3-methoxybenzoic acid: Another isomer with the fluoro group in a different position.

    2-cyano-6-chloro-3-methoxybenzoic acid: A similar compound with a chloro group instead of a fluoro group.

Uniqueness

2-cyano-6-fluoro-3-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1427408-14-7

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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